2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide
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Overview
Description
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting from a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the isopropyl group: This can be achieved through alkylation reactions using isopropyl halides under basic conditions.
Acetylation: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Coupling with pyridine: The final step involves coupling the pyrimidine derivative with a pyridine moiety, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide
- 2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide
- 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
Comparison
Compared to similar compounds, 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide may exhibit unique properties due to the specific positioning and nature of its substituents
Properties
IUPAC Name |
2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10(2)12-6-14(20)18(9-16-12)8-13(19)17-11-4-3-5-15-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKSYYGFEIGQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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